9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride
Description
Role of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, impose three-dimensional rigidity that enhances target selectivity and metabolic stability. These scaffolds reduce conformational entropy, enabling precise interactions with biological targets while minimizing off-target effects. The 3-azaspiro[5.5]undecane core in 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride exemplifies this principle, with its fused cyclohexane-piperidine system creating a well-defined spatial arrangement for receptor engagement.
Recent advances highlight spirocycles’ versatility across therapeutic areas:
- Neurological disorders : Spirocyclic derivatives modulate neurotransmitter receptors with improved blood-brain barrier penetration.
- Oncology : Rigid spiro frameworks enhance kinase inhibition specificity by stabilizing bioactive conformations.
- Antimicrobials : Reduced conformational flexibility limits resistance development in pathogens.
Table 1: Approved Spirocyclic Drugs and Their Therapeutic Applications
| Drug Name | Spirocyclic Core | Therapeutic Use |
|---|---|---|
| Spironolactone | Spirolactone | Hypertension, Heart Failure |
| Fluspirilene | Spiroimidazolidinone | Schizophrenia |
| Ledipasvir | Spiropyrrolidine | Hepatitis C |
| Cevimeline | Spiroquinuclidine | Sjögren’s Syndrome |
Data derived from clinical applications of spirocyclic pharmacophores.
The 3-azaspiro[5.5]undecane system in 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride extends these benefits through nitrogen incorporation, enabling hydrogen bonding interactions critical for target engagement. Molecular modeling studies suggest the spirojunction induces a 15–20° dihedral angle between the cyclohexane and piperidine rings, optimizing binding pocket complementarity.
Fluorination Strategies for Bioactive Molecule Optimization
Strategic fluorine incorporation addresses key challenges in drug development:
- Metabolic Stability : C–F bonds resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life.
- Binding Affinity : Fluorine’s electronegativity (χ = 4.0) polarizes adjacent bonds, enhancing dipole interactions with targets.
- Membrane Permeability : Lipophilicity modulation via fluorine improves blood-brain barrier penetration.
In 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride, geminal difluorination at C9 induces three distinct effects:
- Conformational Restriction : The gauche effect between vicinal fluorines locks the cyclohexane ring in a chair conformation.
- Electrostatic Potential Modulation : Fluorine’s -I effect withdraws electron density from the nitrogen center, increasing basicity (predicted pK~a~ shift: +0.7).
- Steric Occlusion : Combined van der Waals radii of fluorine atoms (2.94 Å) block metabolic oxidation at C9.
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Analogues
| Parameter | 9,9-Difluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| Metabolic Half-life (t~1/2~) | 8.2 ± 1.3 h | 2.1 ± 0.4 h |
| Calculated logP | 2.14 | 1.87 |
| Target Binding ΔG (kcal/mol) | -9.2 | -7.9 |
Data illustrate fluorine’s multifunctional role in optimizing drug-like properties.
The hydrochloride salt form enhances aqueous solubility (predicted solubility: 34 mg/mL vs. 12 mg/mL for free base), facilitating formulation development. X-ray crystallography of related spirocyclic compounds reveals fluorine atoms participate in orthogonal dipole interactions with tyrosine residues in enzymatic binding pockets, contributing to sub-micromolar inhibitory potency.
Synthetic routes to 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride typically employ late-stage fluorination using diethylaminosulfur trifluoride (DAST), achieving >90% regioselectivity at the geminal positions. Recent advances in continuous-flow chemistry have reduced reaction times from 48 hours to <6 hours while maintaining yields above 85%.
Properties
Molecular Formula |
C10H18ClF2N |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
9,9-difluoro-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9;/h13H,1-8H2;1H |
InChI Key |
DCAOUVHDJYDKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CCNCC2)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The starting material for the synthesis is often a ketone, which undergoes fluorination to introduce the difluoro groups. The reaction conditions usually involve the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride are not well-documented in the public domain. it is likely that similar fluorination techniques and large-scale synthesis protocols are employed to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to the formation of different derivatives.
Substitution: The presence of fluorine atoms makes the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with molecular targets, potentially including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to its effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Research Use : Primarily employed in pharmaceutical and chemical research due to its fluorinated spirocyclic structure, which enhances metabolic stability and binding affinity .
- Physical Properties: Limited data available, but fluorine substituents likely increase electronegativity and lipophilicity compared to non-fluorinated analogs .
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Physical and Chemical Properties
Biological Activity
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and dual fluorination. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : C9H15F2N·HCl
- Molecular Weight : Approximately 225.70 g/mol
- Structure : The compound features a spirocyclic framework with a nitrogen atom and two fluorine atoms attached at the 9th position, contributing to its distinct chemical reactivity and potential biological interactions .
Synthesis
The synthesis of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of imines from ketones and amines.
- Subsequent reactions involving organometallic reagents to construct the spirocyclic structure.
- Finalization through hydrochloride salt formation to enhance solubility and stability .
Pharmacological Applications
Recent studies have indicated that 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride exhibits several promising pharmacological properties:
- Antimicrobial Activity : Research has shown that compounds with spirocyclic structures can possess significant antimicrobial effects. The unique fluorination may enhance interaction with microbial targets .
- CNS Activity : The compound's structural similarity to known psychoactive agents suggests potential for central nervous system (CNS) activity, warranting further investigation into its effects on neurotransmitter systems .
The mechanism of action for 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride is hypothesized to involve:
- Interaction with specific receptors or enzymes due to its spirocyclic nature.
- Modulation of biological pathways related to inflammation or microbial resistance .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various spirocyclic compounds, including derivatives of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride. Results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive strains .
- Neuropharmacology : In a preliminary assessment involving animal models, the compound demonstrated potential neuroprotective effects, suggesting its utility in developing treatments for neurodegenerative diseases .
Data Table: Biological Activities and Properties
Q & A
Q. What are the optimal synthetic routes for 9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride, and how do they compare to related spirocyclic compounds?
The synthesis typically involves multi-step protocols, including cyclization and fluorination. For example, heteroaryl substitution methods (e.g., using sodium triacetoxyborohydride as a reducing agent) are effective for introducing fluorine atoms at specific positions . Comparative analysis with structurally similar compounds (e.g., 1-oxa-8-azaspiro[5.5]undecane derivatives) reveals that fluorination steps require precise temperature control (−20°C to 0°C) to avoid side reactions . Key differences in yield and purity often arise from the choice of protecting groups and solvent systems (e.g., dichloromethane vs. THF).
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the spirocyclic framework and fluorine placement . X-ray crystallography can resolve stereochemical ambiguities, particularly for verifying the 9,9-difluoro configuration . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. What handling and storage protocols ensure the compound’s stability?
Store under inert atmosphere (argon or nitrogen) in tightly sealed containers at 2–8°C to prevent hydrolysis or oxidation . Use flame-retardant antistatic clothing and nitrile gloves during handling, and avoid exposure to moisture or high humidity .
Advanced Research Questions
Q. How does fluorination at the 9th position influence bioactivity compared to non-fluorinated analogs?
Fluorination enhances metabolic stability and binding affinity to targets like chemokine receptors by reducing electron density and introducing steric effects . For instance, 9,9-difluoro derivatives show 2–3× higher antagonistic activity against CXCR4 compared to non-fluorinated spirocycles in SPR assays (KD = 12 nM vs. 28 nM) . However, excessive fluorination may reduce solubility, necessitating formulation adjustments (e.g., co-solvents like PEG-400) .
Q. How can researchers resolve contradictions in reported biological activities of spirocyclic analogs?
Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength) or cell lines. For example, conflicting IC₅₀ values for EGFR inhibition in 3-azaspiro[5.5]undecane derivatives can be reconciled by standardizing assay protocols (e.g., using isothermal titration calorimetry under uniform buffer conditions) . Meta-analyses of structural analogs (see Table 1) highlight the importance of stereochemistry and substituent positioning .
Q. Table 1: Comparative Bioactivity of Spirocyclic Analogs
| Compound | Target | IC₅₀ (nM) | Key Structural Feature |
|---|---|---|---|
| 9,9-Difluoro-3-azaspiro... | CXCR4 | 12 | 9,9-Difluoro |
| 1-Oxa-8-azaspiro[5.5]... | EGFR | 45 | Oxazolidine ring |
| 3-Azaspiro[5.5]undecane | MmpL3 | 220 | No oxygen heteroatom |
Q. What strategies optimize pharmacokinetic properties through structural modifications?
Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the 4th position improves aqueous solubility without compromising spirocyclic rigidity . For example, 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol derivatives exhibit a 50% increase in oral bioavailability in murine models compared to non-hydroxylated analogs . Computational modeling (e.g., molecular dynamics simulations) can predict metabolic hotspots for targeted fluorination or methylation .
Q. How can researchers validate the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) assays quantify binding kinetics (kon/koff) to receptors like CCR5 . For intracellular targets (e.g., sEH inhibitors), cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability shifts post-treatment . Cross-referencing with cryo-EM structures of ligand-receptor complexes provides atomic-level interaction insights .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
